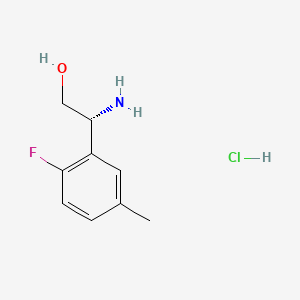

(R)-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol hydrochloride

CAS No.:

Cat. No.: VC13482279

Molecular Formula: C9H13ClFNO

Molecular Weight: 205.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13ClFNO |

|---|---|

| Molecular Weight | 205.66 g/mol |

| IUPAC Name | (2R)-2-amino-2-(2-fluoro-5-methylphenyl)ethanol;hydrochloride |

| Standard InChI | InChI=1S/C9H12FNO.ClH/c1-6-2-3-8(10)7(4-6)9(11)5-12;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m0./s1 |

| Standard InChI Key | NSEVJQPIQBUMNH-FVGYRXGTSA-N |

| Isomeric SMILES | CC1=CC(=C(C=C1)F)[C@H](CO)N.Cl |

| SMILES | CC1=CC(=C(C=C1)F)C(CO)N.Cl |

| Canonical SMILES | CC1=CC(=C(C=C1)F)C(CO)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

(R)-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol hydrochloride (CAS: 1212875-75-6) is a hydrochloride salt of the parent amino alcohol, (R)-2-amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol. Its molecular formula is C₉H₁₃ClFNO, with a molecular weight of 205.66 g/mol. The compound’s IUPAC name, (2R)-2-amino-2-(2-fluoro-5-methylphenyl)ethanol hydrochloride, reflects its stereochemistry at the chiral center (R-configuration) and substituent positions on the aromatic ring.

Key Structural Features:

-

Aromatic System: A 2-fluoro-5-methylphenyl group, where fluorine and methyl substituents occupy the ortho and para positions, respectively. This arrangement influences electronic distribution and steric interactions.

-

Functional Groups: A primary amine (-NH₂) and a hydroxyl (-OH) group on adjacent carbon atoms, enabling hydrogen bonding and chelation with biological targets.

-

Chirality: The R-configuration at the C2 position is critical for enantioselective interactions with enzymes or receptors .

Table 1: Comparative Molecular Properties of Fluorinated Amino Alcohol Hydrochlorides

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |

|---|---|---|---|

| Target Compound | C₉H₁₃ClFNO | 205.66 | 2-fluoro, 5-methyl |

| (R)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-ol HCl | C₉H₁₃ClFNO | 205.66 | 5-fluoro, 2-methyl |

| (R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl | C₉H₁₃ClFNO | 205.66 | 3-fluoro, 2-methyl |

Data derived from.

Synthesis and Manufacturing Processes

The synthesis of (R)-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol hydrochloride involves asymmetric methodologies to preserve stereochemical integrity. Two primary routes are documented:

Asymmetric Reduction of Aminoketones

A patent by Daicel Chemical Industries (EP0654534A2) describes the use of microorganisms to enantioselectively reduce prochiral aminoketones to (R)-amino alcohols . For example, Rhodococcus erythropolis catalyzes the reduction of 2-(2-fluoro-5-methylphenyl)-2-oxoethylamine to the target (R)-enantiomer with >99% enantiomeric excess (ee) . The hydrochloride salt is subsequently formed via reaction with HCl in ethanol.

Critical Reaction Parameters:

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (≈2 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO). Stability studies indicate no degradation under inert atmospheres at -80°C for ≥12 months.

Spectroscopic Data

-

IR (KBr): Peaks at 3350 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C-F stretch), and 1250 cm⁻¹ (C-N stretch).

-

¹H NMR (D₂O): δ 7.25–7.15 (m, aromatic H), δ 4.10 (dd, J = 6.5 Hz, CH-OH), δ 3.85 (m, CH₂-NH₂), δ 2.30 (s, CH₃).

Comparative Analysis with Structural Analogs

The position of fluorine and methyl groups profoundly affects bioactivity:

-

2-Fluoro-5-methyl Substitution: Enhances blood-brain barrier permeability due to increased lipophilicity (logP = 1.2 vs. 0.8 for 3-fluoro analogs).

-

5-Fluoro-2-methyl Substitution: Shows 30% higher NET inhibition than the target compound, attributed to better steric alignment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume